2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a triazine-derived acetamide characterized by a benzyl substituent at the 6-position of the triazinone core and a 2,4-dimethylphenyl group on the acetamide moiety. Such compounds are of interest in medicinal chemistry due to the triazine scaffold’s versatility in hydrogen bonding and its role in inhibiting enzymes like dihydrofolate reductase (DHFR) or kinases. Structural features, such as the sulfanyl linker and aromatic substituents, influence physicochemical properties and biological interactions, making comparative analysis with analogs critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-8-9-16(14(2)10-13)22-18(26)12-28-20-24-23-17(19(27)25(20)21)11-15-6-4-3-5-7-15/h3-10H,11-12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDWFHVGWCYIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (CAS Number: 886963-59-3) is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazine ring : Essential for its biological activity.
- A sulfanyl group : Contributing to its reactivity and interaction with biological targets.
- A benzyl group : Enhancing lipophilicity and possibly influencing binding affinity.
Molecular Formula
Antimicrobial Activity
Research indicates that derivatives of triazines exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the target compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
- Mechanism of Action : The triazine nucleus has been associated with anticancer activity through various mechanisms including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific oncogenic pathways.
- Case Studies :
Antiviral Properties
Triazine compounds have also been explored for their antiviral activities. Research highlights their potential against viral infections by inhibiting viral replication through interference with viral enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- Functional Groups : The presence of amino and sulfanyl groups enhances interaction with biological macromolecules.
- Substituents on the Triazine Ring : Modifications in the substituents can lead to different biological profiles; for instance, methyl substitutions have been shown to increase potency against certain targets .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazine-Acetamide Derivatives
Key Observations
Triazinone Substituents: The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to methyl () or 4-methoxybenzyl (). This may enhance membrane permeability but reduce solubility.
Acetamide Aryl Groups :
- 2,4-Dimethylphenyl in the target compound provides steric hindrance and electron-donating effects, contrasting with 4-chlorophenyl (electron-withdrawing, ) or methoxy-substituted variants (hydrogen-bond acceptors, ).
- 4-Isopropylphenyl () enhances hydrophobicity, which could improve bioavailability but reduce aqueous solubility.
Sulfanyl Linker :
Present in all analogs, this group facilitates hydrogen bonding and may contribute to metabolic stability compared to ether or amine linkers.
Research Findings and Implications
While the provided evidence lacks explicit biological data, structural comparisons highlight critical SAR trends:
- Lipophilicity : Benzyl and isopropyl groups increase logP values, favoring blood-brain barrier penetration but complicating formulation.
- Electronic Effects : Nitro or chloro substituents may enhance electrophilic interactions with target proteins, whereas methoxy groups improve solubility via polar interactions.
- Crystallographic Validation : Structural data for these compounds were likely resolved using tools like SHELX (), ensuring accuracy in bond lengths and angles critical for docking studies.
Further research should prioritize synthesizing the target compound and evaluating its activity against analogs, particularly focusing on enzymatic assays and solubility profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
